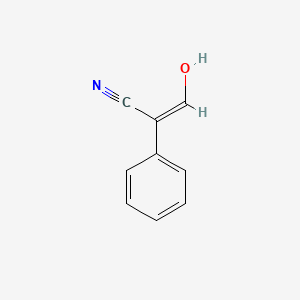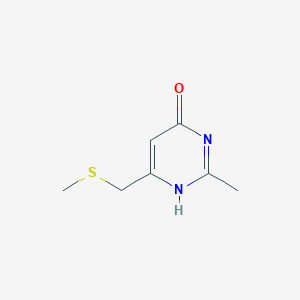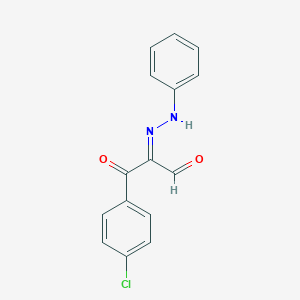![molecular formula C18H18N2O2 B7786657 (2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B7786657.png)
(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal” involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].
Step 3: Final purification and isolation of the compound using [technique].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves:
Large-scale reactors: for the initial synthesis steps.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as chromatography and crystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Undergoes reduction with [reducing agent] to yield [reduced product].
Substitution: Participates in substitution reactions with [reagents] to form [substituted products].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [specific conditions].
Reduction: [Reducing agent] in the presence of [catalyst].
Substitution: [Reagent] under [controlled temperature and pressure].
Major Products:
Wissenschaftliche Forschungsanwendungen
Compound “(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [industrial products] due to its unique properties.
Wirkmechanismus
Comparison with Other Compounds: Compound “(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal” is compared with similar compounds such as [list of similar compounds]. It is unique due to:
Structural Differences: [Specific structural features] that distinguish it from others.
Reactivity: Exhibits [unique reactivity] under certain conditions.
Applications: Has specific applications that are not shared by similar compounds.
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
This detailed article provides a comprehensive overview of compound “(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-15(10-8-12)18(22)17(11-21)20-19-16-6-4-5-13(2)14(16)3/h4-11,19H,1-3H3/b20-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEYEBWKZOBKTP-LVZFUZTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC(=C2C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC(=C2C)C)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[2-cyano-3-(2,4-dichloroanilino)acryloyl]carbamate](/img/structure/B7786584.png)
![2-chloro-6-hydroxy-3-[3-(trifluoromethyl)phenyl]-1H-pyridin-4-one](/img/structure/B7786592.png)
![methyl (4Z)-4-[(4-cyanoanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7786597.png)


![1-[(2,6-dichlorophenyl)methoxy]-3-[(methoxyamino)methylidene]urea](/img/structure/B7786629.png)
![2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride](/img/structure/B7786637.png)

![(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7786640.png)
![(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786648.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786673.png)
![ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786681.png)
